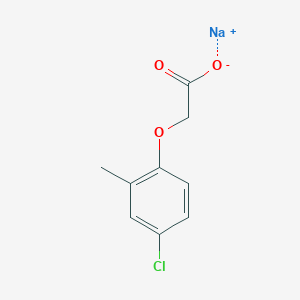

MCPA-sodium

Description

Historical Context and Significance of Synthetic Auxin Herbicides

The mid-1940s marked a pivotal moment in weed management with the introduction of synthetic auxin herbicides, including 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA wikipedia.orghracglobal.comnih.gov. These compounds represented the first highly effective and selective organic herbicides, revolutionizing agricultural practices. Their significance stems from their ability to mimic natural plant hormones, specifically indole-3-acetic acid (IAA), which is the principal natural auxin in higher plants wikipedia.orghracglobal.comucanr.eduresearchgate.net. By acting as "superauxins," these synthetic analogues disrupt normal plant growth and development, leading to uncontrolled cell division, abnormal growth, and ultimately, the death of susceptible plants, primarily dicotyledons wikipedia.orghracglobal.comucanr.eduresearchgate.netwaterquality.gov.au. The systemic mobility and selective action of these herbicides, preferentially targeting broadleaf weeds while largely sparing monocotyledonous crops like cereals, made them invaluable tools for increasing crop yields and efficiency in pastures and cereal cultivation wikipedia.orgresearchgate.net. Despite more than seven decades of use, synthetic auxin herbicides continue to be extensively employed worldwide due to their proven efficacy hracglobal.comresearchgate.net.

Role of MCPA-sodium as a Selective Herbicide in Modern Agriculture

A key characteristic of this compound is its selectivity, which allows it to control broadleaf weeds without harming desirable grasses and other monocots, making it particularly useful in fields of cereal crops, pastures, and lawns waterquality.gov.auontosight.ai. It is widely applied for controlling various broadleaf and Cyperaceae weeds, including Heterogenetic Sedge, Cyperus Cyperi, Commelina, Water Amaranth (B1665344), and Water Peanut, in crops such as wheat, rice, sugarcane, and flax made-in-china.comnih.gov. Furthermore, this compound is also utilized for inter-row directional weed control in cotton fields nih.gov. The compound is typically formulated and applied as a salt, such as the sodium salt, or as an amine salt or ester, to facilitate its application and uptake waterquality.gov.aufao.orgfao.org.

Scope and Research Imperatives for this compound in Contemporary Environmental and Plant Sciences

Contemporary research on this compound in agro-ecological systems focuses on understanding its environmental fate, ecological impacts, and the evolution of weed resistance. Studies on its environmental behavior indicate that this compound is readily broken down by microbes in soil and water, with reported half-lives ranging from a few days to several weeks under aerobic conditions wikipedia.orgsmolecule.comfao.orgepa.gov. For instance, in aerobic soil metabolism studies, MCPA acid degraded with a half-life of 24 days wikipedia.orgepa.gov. The ester form, MCPA 2-ethylhexyl ester (MCPA 2-EHE), rapidly hydrolyzes to MCPA in soil with half-lives between 4.5 and 16.6 hours fao.org. However, factors such as soil type, moisture content, and temperature can influence its persistence wikipedia.orgsmolecule.com. MCPA is known to be mobile in soil and not strongly adsorbed to soil particles, which can lead to its leaching into watercourses wikipedia.orgepa.govniwater.comgreenpeace.to. Research also investigates the environmental significance of its degradation products, as some may have unknown environmental or toxicological profiles greenpeace.to.

Ecological studies assess the potential impact of this compound on non-target organisms. While it is generally considered moderately toxic to mammals and aquatic organisms and less toxic to birds, its high toxicity to plants means that certain uses pose risks to non-target terrestrial plants epa.govgreenpeace.to.

A significant area of research is the evolution of weed resistance to synthetic auxin herbicides. Despite their long history of use and the general perception of low resistance risk, 27 weed species globally have evolved resistance to synthetic auxins, with seven specifically showing resistance to MCPA hracglobal.comnih.govresearchgate.net. Notable examples include Kochia scoparia and Sinapis arvensis hracglobal.comresearchgate.net. Investigations into resistance mechanisms include target-site resistance, often involving mutations in genes encoding auxin co-receptors like Aux/IAA, and non-target-site resistance, such as enhanced metabolism through cytochrome P450 detoxification researchgate.netscielo.br.

Furthermore, research explores strategies to mitigate unintended phytotoxic effects on non-target crops. For example, studies have shown that the application of plant growth regulators can alleviate MCPA-Na toxicity in cotton, reducing adverse impacts on chlorophyll (B73375) content, soluble protein levels, and protective enzyme activities, and ultimately mitigating yield losses nih.gov. The ongoing research imperatives for this compound involve a deeper understanding of its complex interactions within agro-ecosystems to ensure its continued effective and sustainable application.

Environmental Fate of MCPA in Soil wikipedia.orgfao.orgepa.gov

| Property | Value (MCPA Acid) | Value (MCPA 2-EHE) | Notes |

| Aerobic Soil Half-life | 24 days | 24 days | MCPA 2-EHE rapidly hydrolyzes to MCPA in soil (4.5-16.6 hours) fao.org |

| Soil Mobility | Mobile | - | Not strongly adsorbed to soil particles wikipedia.orgepa.gov |

Weed Resistance to Synthetic Auxin Herbicides hracglobal.com

| Herbicide Class | Total Resistant Species Worldwide | Resistant to MCPA |

| Synthetic Auxins | 27 | 7 |

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

3653-48-3 |

|---|---|

Formule moléculaire |

C9H9ClNaO3 |

Poids moléculaire |

223.61 g/mol |

Nom IUPAC |

2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |

Clé InChI |

PMNFTMSSBYQNTK-UHFFFAOYSA-N |

Impuretés |

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

SMILES isomérique |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |

Color/Form |

White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |

Densité |

1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |

melting_point |

118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |

Autres numéros CAS |

3653-48-3 |

Description physique |

White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |

Synonymes |

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |

Pression de vapeur |

0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |

Origine du produit |

United States |

Mechanisms of Action and Molecular Physiological Responses in Plants

Elucidation of Auxin Mimicry and Plant Growth Regulator Activity

The primary mode of action for MCPA-sodium is its function as a synthetic auxin. herts.ac.ukwikipedia.org It mimics the activity of natural plant growth hormones, specifically indole-3-acetic acid (IAA), but with greater stability in planta. pan.plresearchgate.net This mimicry initiates a cascade of disruptive processes within the plant's regulatory systems. Absorbed through both leaves and roots, the compound is translocated throughout the plant and accumulates in the meristematic regions, which are the centers of active growth. smolecule.compublications.gc.cacanada.ca

Disruption of Endogenous Phytohormone Homeostasis

This compound's structural similarity to natural auxins allows it to interfere with the delicate balance of endogenous phytohormones that govern plant development. pan.pl By introducing a persistent, high-level auxin-like signal, it overwhelms the plant's ability to regulate its own growth processes. waterquality.gov.au This disruption of hormonal homeostasis is the foundational step leading to the subsequent lethal effects, as the plant can no longer coordinate its developmental pathways. apsnet.org

Induction of Uncoordinated Cell Extension and Differentiation

As a potent auxin mimic, this compound stimulates abnormal and uncontrolled cell growth, extension, and differentiation. ontosight.aiwaterquality.gov.au This leads to a variety of visible symptoms in susceptible plants, such as malformed and twisted stems and leaves, and swelling at the base of the stem. canada.camade-in-china.com The herbicide triggers rapid and uncoordinated cell growth that the plant cannot sustain, ultimately leading to the destruction of conductive tissues and the disruption of nutrient and organic matter transport. wikipedia.orgwaterquality.gov.aumade-in-china.com

Modulation of Enzyme Activities and Respiration

The application of this compound significantly alters enzyme activity and respiration in plants. canada.cacanada.ca Studies on cotton exposed to the herbicide have shown marked changes in the activity of protective enzymes. For instance, exposure leads to an increase in the activities of superoxide (B77818) dismutase (SOD) and peroxidase (POD), while the activity of catalase (CAT) may decrease over time. nih.gov It also causes an increase in the content of malondialdehyde (MDA), an indicator of oxidative stress. nih.govresearchgate.net These enzymatic changes reflect the plant's stress response to the chemical's toxicity. Furthermore, some research has indicated that chlorophenoxyl herbicides like MCPA can affect Na+,K+-ATPase activity, causing an increase at low concentrations and a decrease at higher concentrations. mdpi.com

Table 1: Summary of physiological and biochemical responses observed in cotton plants following exposure to this compound, based on findings from referenced studies. nih.govresearchgate.net

Impact on Cell Division and Meristematic Tissue Development

This compound concentrates in the actively growing regions of a plant, known as meristematic tissues. fao.orgorst.edufao.org In these areas, it interferes with normal cell division. botanyjournals.com The compound's auxin-like activity leads to uncontrolled and abnormal cell division, particularly in the roots, causing the root tips to enlarge and lose their ability to absorb water and nutrients. smolecule.commade-in-china.comgoogle.com This inhibition of growth in the meristems is a critical component of its herbicidal action. smolecule.com

Selective Phytotoxicity Dynamics

This compound is characterized by its selective action, primarily targeting broadleaf (dicotyledonous) weeds while leaving grasses and cereal crops (monocotyledonous) relatively unharmed. ontosight.aiwikipedia.orgpan.pl This selectivity is a key attribute for its use in agriculture. smolecule.com

The precise biochemical basis for this selectivity is not fully understood, but it is thought to be related to differences in how various plant species metabolize the compound. smolecule.com Other factors, such as differences in vascular tissue structure and translocation efficiency between monocots and dicots, likely play a role. Research has shown that even among cereal crops, there can be variations in tolerance to MCPA, though it is generally considered less phytotoxic to these crops than other related herbicides. pnwhandbooks.organnualreviews.org Studies have also found that in susceptible species, MCPA can interfere with mineral uptake, specifically potassium, further contributing to its phytotoxic effects. annualreviews.org

Table of Mentioned Compounds

Differential Sensitivity Between Dicotyledonous and Monocotyledonous Species

This compound is a selective herbicide, recognized for its differential toxicity between broadleaf (dicotyledonous) and grass (monocotyledonous) plant species. nih.govwaterquality.gov.auwaterquality.gov.au Its mechanism of action involves mimicking the natural plant hormone auxin, which leads to uncontrolled and uncoordinated growth, ultimately causing the death of susceptible plants. nih.govsmolecule.comwikipedia.org The basis for this selectivity lies in the different ways these plant types absorb, translocate, and metabolize the herbicide. ccme.ca

Dicotyledonous plants are generally more susceptible to MCPA. nih.gov The herbicide is absorbed through the leaves and roots and then translocated throughout the plant, accumulating in the meristematic regions where active growth occurs. waterquality.gov.ausmolecule.comwikipedia.org This accumulation disrupts normal growth processes, leading to malformed leaves, stems, and roots. canada.ca

In contrast, monocotyledonous plants, such as cereals and pasture grasses, exhibit greater tolerance. ccme.caontosight.ai While uptake can occur, these species are often able to metabolize the MCPA molecule into less toxic compounds more rapidly than dicots can. ccme.cascielo.br This detoxification process prevents the herbicide from reaching lethal concentrations in the sensitive meristematic tissues. However, it is important to note that MCPA can still adversely affect the seedling emergence and vegetative vigor of some monocot species, with onion being identified as particularly sensitive in some studies. epa.govregulations.gov

Research has quantified the differential sensitivity across various species. The following table summarizes findings on the sensitivity of selected monocot and dicot species to MCPA acid, a closely related form of the compound.

Stage-Dependent Plant Sensitivity to this compound Exposure

The sensitivity of a plant to this compound is significantly influenced by its developmental stage at the time of exposure. Generally, younger, rapidly growing plants are more susceptible to the herbicide's effects. lovelandproducts.ca This is because MCPA concentrates in actively growing meristematic tissues, and its disruptive effects on cell division and growth are most pronounced during these periods of rapid development. fao.org

For cereal crops like wheat and barley, application is often recommended after the plant is fully tillered but before it reaches the boot to dough stage. epa.gov Treating the crop at the 3-leaf stage can provide better weed control as the weeds themselves are at a susceptible seedling stage. lovelandproducts.ca Similarly, for corn, treatment is advised after the leaves have unfolded but before the crop becomes too tall, using methods to direct the spray toward the base of the plants. lovelandproducts.ca For flax, application is typically timed from when the plants are a few centimeters high until the pre-bud stage. lovelandproducts.ca

Conversely, applying the herbicide during sensitive growth periods, such as the boot to dough stage in grains, can cause damage to the crop itself. epa.gov The principle of stage-dependent sensitivity also applies to weed species, where application at the seedling stage is most effective. lovelandproducts.ca

Plant Metabolism and Detoxification Pathways of this compound

The ability of a plant to tolerate this compound is largely dependent on its capacity to metabolize the herbicide into non-toxic or less toxic compounds. scielo.br This detoxification process is a key factor in the herbicide's selectivity. ccme.ca The metabolic fate of MCPA in plants involves several key phases, including transformation, conjugation, and compartmentalization. scielo.brresearchgate.net Studies in various plants, including wheat and peas, have shown that the metabolic pathways are broadly similar. fao.orgfao.org

The primary metabolic transformations involve the MCPA molecule undergoing oxidation, conjugation, and further degradation, leading to its incorporation into the plant's natural biochemical cycles. waterquality.gov.aufao.orgfao.org

Oxidative Transformations of the Phenyl Methyl Group

The initial step in the detoxification of MCPA in many plants is the oxidation of the phenyl methyl group. waterquality.gov.aufao.org This Phase I metabolic reaction is a crucial conversion that begins the process of reducing the compound's phytotoxicity. scielo.br

This oxidation results in the formation of 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA). fao.orgfao.orgnih.gov This hydroxylation makes the molecule more water-soluble and prepares it for subsequent metabolic steps. scielo.br The formation of HMCPA has been identified as a significant metabolic event in studies conducted on wheat. fao.orgfao.org

Conjugation Reactions (e.g., Glucose Conjugates)

Following the initial oxidative transformation, the resulting metabolite, HMCPA, undergoes conjugation reactions. waterquality.gov.aufao.orgfao.org This is a Phase II metabolic process where the modified herbicide molecule is linked to endogenous substances like sugars or amino acids. scielo.brresearchgate.net

A primary conjugation pathway for MCPA metabolites is the formation of glucose conjugates. waterquality.gov.aufao.orgfao.org Specifically, HMCPA can conjugate with glucose to form HMCPA-glucose conjugates. fao.orgfao.org This process further detoxifies the compound and increases its water solubility, facilitating its transport and sequestration within the plant cell. This glucose conjugate of HMCPA has been identified in metabolism studies on wheat and peas. fao.orgfao.org In addition to glucose, conjugation with amino acids, such as aspartic acid, has also been noted as a detoxification pathway for synthetic auxinic herbicides like MCPA. acs.org

Formation of Carboxyl Metabolites (e.g., 4-Chloro-2-carboxyphenoxyacetic Acid - CCPA)

Further metabolism of the initial oxidation product can occur. The hydroxymethyl group of HMCPA can be further oxidized to a carboxyl group, resulting in the formation of 4-chloro-2-carboxyphenoxyacetic acid (CCPA). fao.orgfao.org

CCPA is recognized as a plant-specific metabolite of MCPA. fao.org Its presence has been confirmed in metabolism studies on wheat, where it was found in various parts of the plant, including forage, straw, and grain. fao.orgscribd.com The formation of this carboxyl metabolite represents another step in the detoxification pathway, transforming the parent compound into a different chemical entity within the plant. fao.org

Cellular Incorporation into Endogenous Compounds

The final stage of MCPA metabolism in plants can involve the complete degradation of the herbicide's side chain and the incorporation of its remnants into natural cellular components. fao.orgfao.org This process represents the ultimate detoxification, as the herbicide molecule is broken down and its components are assimilated into the plant's own biochemical matrix. fao.org

A significant portion of the residue in the grain of treated wheat has been found to be incorporated into endogenous compounds, primarily glucose. fao.orgfao.orgscribd.com This newly formed glucose can then be utilized by the plant and incorporated into larger structural or storage molecules such as starch or cellulose. fao.orgfao.orgscribd.com This cellular incorporation signifies that the plant has fully processed and neutralized the xenobiotic compound.

The following table summarizes the key metabolites of this compound found in plants.

Translocation Patterns within Plant Tissues

As a systemic herbicide, this compound is characterized by its ability to be absorbed by plants and subsequently move throughout their vascular systems. canada.caccme.ca This mobility is crucial to its mechanism of action, allowing it to reach and act on vital tissues distant from the initial point of uptake. The translocation of MCPA occurs through both the xylem and phloem vascular tissues, enabling comprehensive distribution from the roots to the shoots and from mature leaves to areas of active growth. canada.ca

Upon application, MCPA can be absorbed by both the foliage and the root system. waterquality.gov.au Following uptake, it is transported and tends to accumulate in the plant's meristematic regions—the sites of active cell division and growth. waterquality.gov.au This targeted accumulation disrupts growth processes in these vital areas. The movement is generally considered rapid, though it is also described as a relatively slow-acting systemic process, which ensures the compound can translocate deep into the root system before causing the death of the above-ground foliage.

Research using radiolabeled [14C]MCPA has provided detailed insights into its movement and distribution within different plant species, highlighting variations between susceptible and resistant biotypes.

Research Findings in Amaranthus palmeri (Palmer Amaranth)

| Plant Part | Biotype | 24 Hours After Treatment | 48 Hours After Treatment |

|---|---|---|---|

| Treated Leaf | Susceptible (MSS) | ~85% | Data Not Specified |

| Treated Leaf | Resistant (KCTR) | ~85% | Data Not Specified |

| Translocation Below Treated Leaf | Susceptible (MSS) | Significantly Higher | Significantly Higher |

| Translocation Below Treated Leaf | Resistant (KCTR) | Significantly Lower | Significantly Lower |

Research Findings in Galeopsis tetrahit (Hemp-nettle)

Similar comparative studies on resistant (R) and susceptible (S) biotypes of hemp-nettle also demonstrated that resistance is linked to differential translocation. acs.org While both biotypes absorbed a similar amount of the applied [14C]MCPA (54% after 72 hours), the resistant plants were less efficient at moving the herbicide out of the treated leaf. acs.org The susceptible biotype translocated a greater percentage of the absorbed herbicide to the apical meristem and the roots compared to the resistant biotype. acs.org This reduced movement in the resistant plants limits the amount of active substance reaching the target sites, contributing to their survival. acs.org

| Plant Part | Susceptible (S) Biotype (% of Recovered ¹⁴C) | Resistant (R) Biotype (% of Recovered ¹⁴C) |

|---|---|---|

| Exported from Treated Leaf | 58% | 45% |

| Apical Meristem | 13% | 6% |

| Root | 38% | 32% |

Environmental Fate and Transport Dynamics

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of MCPA-sodium in the environment is largely determined by its degradation rate, which varies significantly across soil, water, and atmospheric compartments.

The degradation of MCPA in soil is primarily a biological process driven by microorganisms. canada.cacanada.ca Consequently, its persistence, often measured by its half-life (the time it takes for 50% of the compound to degrade), is highly variable. Field dissipation half-life values for MCPA typically range from 7 to 60 days. sourcetotap.eu However, under specific conditions, these values can be shorter or longer. For instance, half-lives as short as 2.2 to 7.0 days have been recorded in some European surface soils, while in deeper soil horizons with lower microbial activity, degradation is slower. researchgate.net One study in Fuzhou, China, reported a rapid degradation half-life of 2.6 days for this compound at 27°C. nih.gov

Several key factors influence the rate of microbial degradation:

Soil Type and Organic Matter: The organic carbon content of soil is a predominant factor influencing the retention of phenoxyacetic herbicides like MCPA. pjoes.com Higher organic matter content can decrease MCPA's mobility, but the relationship with degradation is complex. who.intorst.edu While increased organic matter can enhance microbial activity, leading to faster degradation, it can also increase sorption, potentially making the herbicide less available to microorganisms. pjoes.comorst.edu For example, in soils with less than 10% organic matter, MCPA can degrade in a day, whereas with higher levels, it may take 3 to 9 days. orst.edu The addition of fresh olive mill waste, a source of organic matter, extended the persistence of MCPA, while composted olive mill waste enhanced its degradation due to increased microbial activity. nih.gov

pH: Soil pH significantly affects MCPA degradation. Degradation is faster in neutral to slightly alkaline soils compared to acidic conditions. canada.cacanada.ca In one study, degradation took about a week in neutral soil (pH 6.3 and above) but extended to 5 to 9 weeks in acidic soil. canada.cacanada.ca Acidic pH can increase the sorption of MCPA, enhancing its persistence. pan.pl

Moisture: Soil moisture is crucial for microbial activity. canada.caorst.edu Optimal degradation occurs at moisture levels between 0.6 to 1.2 times the field capacity. researchgate.net Degradation is very slow in dry conditions and is also delayed in water-logged, anaerobic (oxygen-deficient) soils. sourcetotap.euresearchgate.net

Temperature: Like most biological processes, the degradation rate is temperature-dependent, with warmer conditions generally favoring faster breakdown. researchgate.net

Prior Exposure: Soils that have been previously treated with phenoxy acid herbicides often show much faster degradation rates upon subsequent applications due to the adaptation of microbial communities. sourcetotap.euwho.int

Table 1: Reported Soil Half-Life (DT50) for MCPA

| Half-Life (Days) | Conditions/Soil Type | Reference(s) |

|---|---|---|

| 2.2 - 11.7 | Agricultural soils (chernitsa and regosol) in Slovakia. | pjoes.com |

| 2.6 | Natural agricultural soils in Fuzhou, China (at 27°C). | nih.gov |

| 4.5 - 7.0 | European surface soils. | researchgate.net |

| 7 - 60 | General field DT50. | sourcetotap.eu |

| 14 - 30 | Field half-life, dependent on moisture and organic matter. | orst.edu |

| 15 - 50 | General soil half-life range. | canada.cawho.intwho.int |

| up to 67 | Soil photolysis half-life. | sourcetotap.eusourcetotap.eu |

Aquatic System Degradation and Biogeochemical Interactions

In aquatic environments, the primary degradation pathway for MCPA is also biological, particularly under aerobic (oxygen-rich) conditions. canada.cacanada.ca In rice paddy water, for example, MCPA was completely degraded by microorganisms within 13 days in the dark. who.intwho.int However, in anaerobic aquatic systems, such as in some sediments or oxygen-depleted groundwater, biodegradation is negligible, leading to much greater persistence. canada.cacanada.casourcetotap.eu Hydrolysis is not considered a significant degradation process for MCPA in water. canada.cacanada.ca

The interaction of MCPA with sediments is generally weak; it has not been shown to bind significantly to them. canada.ca The main breakdown products of MCPA in soil and water can include 4-chloro-2-methylphenol (B52076) (4C2MP), phenoxyacetic acid (PAC), 4-chlorophenol (B41353) (4CP), 2-methylphenol (2MP), and phenol. sourcetotap.eu

Photodegradation, or the breakdown of the chemical by sunlight, can occur but its importance varies.

In the atmosphere: MCPA can enter the atmosphere through spray drift. sourcetotap.eu Although it has low volatility, some ester forms are more volatile than the acid or salt forms. sourcetotap.eu Once airborne, MCPA can be adsorbed to solid particles and undergo long-range transport. canada.ca The half-life of MCPA due to photo-oxidation in the atmosphere has been estimated at 2.2 days. canada.ca Another study reported a half-life of 4.6 days for MCPA in airborne spray droplets exposed to natural sunlight. sourcetotap.eu

On surfaces: On soil surfaces, photolysis is considered a slow process, with a reported half-life ranging from 9 to 67 days. sourcetotap.eucanada.casourcetotap.eu

In water: In aqueous solutions, the photolytic half-life of MCPA in sunlight has been estimated at around 14 days in river water and between 20 to 24 days at pH 8.3. sourcetotap.euwho.int The primary breakdown product from direct photolysis is 4-chloro-2-methylphenol (4C2MP). sourcetotap.euresearchgate.netunito.it

Environmental Mobility and Distribution Pathways

Due to its high water solubility and poor adsorption to soil, MCPA is susceptible to transport from land to water. sourcetotap.euscilit.com

MCPA is considered to have a high potential to leach through the soil profile and contaminate groundwater. who.intscilit.com This risk is particularly elevated in permeable soils like sand, loamy sand, and sandy loam, especially where the water table is shallow. ipco.caevenspray.comlovelandproducts.ca The mobility of MCPA in soil generally increases as the organic matter content decreases. who.int While laboratory studies show MCPA to be mobile, some field studies indicate it does not leach extensively below a depth of 15 cm. canada.cacanada.ca

However, detections in groundwater have been reported. A national survey in Ireland found MCPA in over 8% of groundwater samples, and a study in Spain detected it in 7% of wells surveyed, indicating that transport and persistence do occur. sourcetotap.eu Most instances of groundwater contamination involving phenoxy herbicides have been linked to mixing, loading, and disposal sites. epa.gov

Contamination of surface water bodies is a significant concern and can occur through several pathways:

Surface Runoff: MCPA can be transported from treated fields into rivers, streams, and lakes via surface runoff, especially during heavy rainfall events shortly after application. canada.caipco.caccme.ca Site conditions that promote runoff include moderate to steep slopes, bare soil, and poorly draining soils (e.g., compacted or clay soils). ipco.caevenspray.comlovelandproducts.cahc-sc.gc.ca Because MCPA does not bind strongly to soil, it is easily lost to water. teagasc.ie Studies have shown that a majority of MCPA export from catchments occurs during storm events through quickflow pathways. researchgate.net

Spray Drift: During application, fine droplets of the herbicide spray can drift from the target area and be deposited directly into adjacent water bodies. canada.casourcetotap.euccme.ca Using low-drift nozzles can help minimize this. teagasc.ie

Other Sources: Spills, improper disposal of tank residues, and equipment washing can also lead to direct contamination of water sources. canada.caccme.ca

MCPA is frequently detected in surface waters in agricultural regions. sourcetotap.eu For example, it was identified as the most widely observed pesticide in Irish rivers between 2013 and 2015. sourcetotap.eu

Adsorption and Desorption Characteristics in Soil Matrices

The mobility and availability of MCPA in the soil environment are significantly influenced by adsorption and desorption processes. pjoes.com Generally, MCPA is weakly adsorbed to soil particles. pjoes.com This characteristic, combined with its high water solubility, contributes to its potential for leaching. ontosight.aiwaterquality.gov.au

The extent of MCPA sorption is influenced by soil properties, particularly organic carbon content and clay content. researchgate.netresearchgate.net Soils with higher organic carbon and clay content tend to exhibit greater adsorption of MCPA. researchgate.netresearchgate.net For instance, a study on two agricultural soils in Slovakia with high sand content but differing organic carbon levels found that the soil with higher organic carbon (chernitsa) showed greater MCPA sorption compared to the soil with lower organic carbon (regosol). researchgate.net

The addition of soil amendments like biochar can significantly alter the adsorption-desorption dynamics of MCPA. Research has shown that amending soil with biochar, particularly from feedstocks like poultry manure and rice hulls pyrolyzed at high temperatures (500-800°C), can substantially increase MCPA sorption and reduce its desorption. csic.es Another study found that soils amended with wheat ash were 8 to 16 times more effective at sorbing MCPA, and the presence of ash decreased desorption by approximately 20%. researchgate.net

Desorption studies indicate that a significant portion of sorbed MCPA can be released back into the soil solution. One study reported that between 44.5% and 77.5% of the sorbed MCPA was readily desorbed from two different soil types. researchgate.net However, the reversibility of sorption can be influenced by the sorbent material. For example, biochars produced at higher pyrolysis temperatures have been shown to exhibit more irreversible sorption. csic.es

The Freundlich isotherm model has been found to be a good predictor of MCPA sorption in various studies. researchgate.netcsic.es

Table 1: Freundlich Adsorption and Desorption Constants for MCPA in Different Soils

Data for specific Freundlich constants were not available in the provided search results.

Occurrence and Monitoring in Environmental Matrices

Due to its widespread use and mobility, MCPA is frequently detected in various environmental compartments, including surface water, groundwater, and agricultural products. ontosight.aiontosight.ai

Detection in Surface Waters and Wetlands

MCPA is commonly found in surface waters such as lakes, rivers, and reservoirs, which can serve as drinking water sources. canada.ca Contamination can occur through various pathways, including spray drift, surface runoff, and leaching. canada.calovelandproducts.ca Runoff from treated areas is a significant contributor, particularly on sites with heavy rainfall, steep slopes, or poorly draining soils. lovelandproducts.caipco.ca

Monitoring studies in Canada have consistently detected MCPA in surface waters. A study of 11 agricultural watersheds reported concentrations ranging from <0.1 µg/L to 1.7 µg/L. waterquality.gov.au In a surveillance of small dugouts in the Prairie provinces, MCPA was consistently present, with higher mean concentrations observed in July after herbicide application compared to April/May. canada.ca Another study in central Saskatchewan found MCPA in all 96 samples from wetlands on both minimum-tillage and organic farms, with maximum concentrations of 5,980 ng/L and 257 ng/L, respectively. canada.ca

In the United Kingdom, a monitoring study in an agricultural area reported MCPA concentrations up to 0.12 µg/L in surface water. waterquality.gov.au

Table 2: Reported Concentrations of MCPA in Surface Waters and Wetlands

Presence in Groundwater Systems

Groundwater contamination with MCPA is a concern, especially in areas with permeable soils (such as sand, loamy sand, and sandy loam) and a shallow water table. ipco.caamazonaws.comgreenbook.net The high mobility of MCPA in soil contributes to this risk. amazonaws.com

MCPA has been detected in groundwater in various regions. ontosight.aipjoes.com For example, a groundwater concentration of 0.53 µg/L was reported in Saskatchewan, Canada. waterquality.gov.au In Alberta, Canada, a three-year study found that MCPA was most frequently detected in groundwater during the summer, with levels ranging from 26 to 1,293 ng/L in southern Alberta and 32 to 42 ng/L in central Alberta. canada.ca The U.S. Environmental Protection Agency (EPA) has also noted that the characteristics of MCPA are associated with chemicals detected in groundwater. greenbook.netepa.gov

Residual Levels in Agricultural Produce

Residues of MCPA can be found in agricultural commodities following its application. lovelandproducts.ca Regulatory bodies establish maximum residue levels (MRLs) for various crops.

The Food and Agriculture Organization (FAO) has estimated MRLs and standard trial median residue (STMR) values for MCPA in several crops. For cereal grains like barley, oats, rye, triticale, and wheat, the estimated maximum residue level is 0.2 mg/kg, with an STMR of 0.05 mg/kg. fao.org For forage of these same cereals, the estimated STMR and highest residue values were 3.93 and 9.52 mg/kg, respectively. fao.org In grass hay, the estimated maximum residue level is 500 mg/kg (on a dry matter basis), with an STMR of 74.35 mg/kg and a highest residue of 217 mg/kg (air dry). fao.org

In Canada, testing of domestic and imported food products between 2015 and 2016 detected MCPA in frozen Saskatoon berries (0.0015 ppm) and imported blueberries (0.0006 ppm). canada.ca

Table 3: Estimated and Detected Residue Levels of MCPA in Agricultural Produce

Microbial and Biotic Degradation Processes and Bioremediation Strategies

Microbial Biodegradation Mechanisms

Microbial degradation is considered the most important transformation process for MCPA in soil. canada.cacanada.ca The efficiency of this process is influenced by various factors, including the presence of oxygen and adequate moisture. canada.cacanada.ca

Key Microbial Taxa Involved in MCPA-sodium Degradation

A diverse range of microbial taxa are involved in the biodegradation of this compound. Prominent among these are several genera of bacteria, including Pseudomonas, Burkholderia, Sphingomonas, Achromobacter, Cupriavidus, and Rhodoferax. nih.govfrontiersin.orguhasselt.bepeerj.com Fungi, such as Phomopsis sp., have also been identified as effective degraders of MCPA. researchgate.netresearchgate.net

Pseudomonas : Strains of Pseudomonas are well-documented for their ability to degrade MCPA and other chlorinated aromatic hydrocarbons. frontiersin.orgresearchgate.netmsk.or.kr Some Pseudomonas species have demonstrated high efficiency in degrading sodium dodecyl sulfate (B86663), a related compound, suggesting their broad catabolic capabilities. nih.gov

Burkholderia : Burkholderia species, including Burkholderia cepacia, have been shown to degrade MCPA-Na, alongside other aromatic compounds. frontiersin.orgresearchgate.net

Sphingomonas : Sphingomonas strains, such as Sphingomonas sp. ERG5, are capable of mineralizing MCPA across a wide range of concentrations, making them strong candidates for bioremediation. frontiersin.orgnih.govnih.gov Their degradative genes are often located on large, sometimes conjugative, plasmids. nih.gov

Achromobacter : This genus, particularly β-proteobacteria like Achromobacter, has been identified in studies showing enhanced MCPA degradation. nih.govresearchgate.net

Cupriavidus : Cupriavidus species, including Cupriavidus pampae and Cupriavidus oxalaticus, are known herbicide-degrading bacteria, with some strains capable of efficiently degrading phenoxyalkanoic acid herbicides like MCPA. nih.govnih.govacs.orgconicet.gov.ar

Rhodoferax : Rhodoferax species, belonging to the β-proteobacteria, have also been observed to be enriched during MCPA degradation processes. nih.govresearchgate.netasm.org

Phomopsis sp. : An endophytic fungus, Phomopsis sp. strain E41, isolated from Psidium guajava, has demonstrated effective degradation of MCPA in both liquid media and soil, achieving a high biodegradation rate under optimal conditions. researchgate.netresearchgate.net

Enzymatic Basis of Biodegradation

The initial step in the biodegradation pathway of phenoxy herbicides like MCPA is often initiated by an α-ketoglutarate-dependent dioxygenase. wikipedia.orgpeerj.comgoogle.com This enzyme is typically encoded by tfdA or tfdA-like genes. nih.govpeerj.com

tfdA-like genes : These genes are crucial for the catabolism of MCPA. Different classes of tfdA genes (e.g., tfdAα, tfdA Class I, II, and III) have been identified in various proteobacteria, including β- and γ-proteobacteria. peerj.com The presence and expression of these genes are directly linked to the microbial community's ability to degrade MCPA. nih.govfrontiersin.orgpeerj.comresearchgate.net Studies have shown that the tfdA Class III gene is particularly common during MCPA degradation. peerj.com

α-ketoglutarate-dependent dioxygenase : This enzyme facilitates the cleavage of the ether linkage in MCPA, leading to its degradation. wikipedia.orgnih.gov For instance, in Sphingomonas herbicidovorans MH, specific α-ketoglutarate-dependent dioxygenases (RdpA and SdpA) are involved in the degradation of related phenoxyalkanoic acid herbicides. nih.gov

Metabolite Identification During Microbial Degradation

The major metabolite identified during the microbial degradation of MCPA is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.orgcanada.capjoes.comnih.govresearchgate.net This compound is formed through the cleavage of the ether linkage in MCPA. wikipedia.org While MCP is a key intermediate, it can also be further degraded. pjoes.com Other potential pathways, such as the hydroxylation of the methyl group yielding cloxyfonac, have also been proposed. wikipedia.org

Influence of Environmental Parameters on Microbial Degradation Rates

The rate of MCPA degradation is significantly influenced by various environmental parameters, including soil type, soil pH, soil moisture, MCPA concentration, and temperature. canada.cacanada.capjoes.com

pH : Microbial degradation of MCPA is more rapid in neutral soils (pH 6.3 and above), with degradation occurring within approximately 1 week. In contrast, in acidic soils, degradation can take 5-9 weeks. canada.cacanada.ca For Phomopsis sp. strain E41, the optimal pH for MCPA biodegradation was found to be 6, achieving a maximum degradation rate of 86.89%. researchgate.netresearchgate.net

Temperature : Temperature plays a critical role in degradation rates. For Phomopsis sp. strain E41, the optimal temperature for MCPA degradation was 30 °C, with a significant decrease in efficiency at lower (e.g., 20 °C) and higher (e.g., 35-40 °C) temperatures. researchgate.netresearchgate.net Generally, cold weather and low light conditions limit both biological degradation and photolysis of MCPA. canada.ca In a study, MCPA sodium had a degradation half-life of 2.6 days at 27°C in natural agriculture soils. nih.gov

The following table summarizes the influence of pH and temperature on the degradation rate by Phomopsis sp. strain E41:

| Parameter | Optimal Value | Degradation Rate (%) (7 days) | Source |

| pH | 6 | 86.89 | researchgate.netresearchgate.net |

| Temperature | 30 °C | 86.89 | researchgate.netresearchgate.net |

The degradation half-life of this compound in natural agriculture soils was calculated to be 2.6 days at 27°C. nih.gov

Biostimulation and Bioremediation Approaches

Bioremediation, which involves the use of indigenous or inoculated microorganisms to degrade contaminants, is a promising strategy for this compound removal. frtr.gov This process can be enhanced through biostimulation, which involves adding nutrients or other amendments to stimulate microbial activity. frtr.govjeeng.net

Application of Plant Secondary Metabolites for Enhanced Biodegradation (e.g., Syringic Acid)

Plant secondary metabolites (PSMs) can play a significant role in enhancing the microbial degradation of xenobiotics, including MCPA. nih.govresearchgate.netnih.gov These compounds can act as carbon sources for bacterial communities and stimulate the degradation of specific pollutants. nih.gov

Syringic Acid (SA) : Syringic acid, a plant secondary metabolite, has been shown to significantly enhance the bacterial degradation of MCPA. nih.govfrontiersin.orgresearchgate.netnih.gov Studies have demonstrated that the addition of syringic acid can lead to a substantial increase in MCPA removal efficiency and an increase in the number of genes responsible for MCPA biodegradation, such as tfdA genes. nih.govfrontiersin.orgresearchgate.netpeerj.comnih.gov For instance, in one study, combined soil extract and syringic acid application increased MCPA removal to 100%. nih.gov Syringic acid has also been shown to promote the growth of specific genera in the rhizosphere, including Burkholderia, Pseudomonas, and Sphingomonas, which are known MCPA-degraders. frontiersin.orguhasselt.be

The following table illustrates the impact of syringic acid on MCPA removal:

| Treatment Condition | Initial MCPA Concentration | MCPA Removal Efficiency | Source |

| MSM only | 0.5 mM | 27% | nih.gov |

| Soil extract | 0.5 mM | 99% | nih.gov |

| Soil extract + Syringic Acid | 0.5 mM | 100% | nih.gov |

| Unplanted soil (Us + MCPA) | 6.71 ± 0.270 mg g⁻¹ | ~18% reduction (after 20 days) | frontiersin.orgnih.gov |

| Unplanted soil (Us + SA) | N/A (SA added to soil) | ~30% lower MCPA than T0 (after 20 days) | frontiersin.orgnih.gov |

| Zucchini + MCPA + SA | N/A (SA added to soil) | 50% removal (from soil) | nih.gov |

Role of Rhizosphere Microorganisms in Herbicide Removal

Microbial degradation stands as the most significant transformation process for MCPA in soil environments canada.ca. The rhizosphere, defined as the zone of intense microbial activity surrounding plant roots, is particularly important due to the stimulatory effect of root exudates on microbial communities asm.org. Research indicates that plant secondary metabolites (PSMs) released by plants can significantly enhance the removal of this compound by stimulating the activity of rhizosphere microorganisms frontiersin.orgnih.govresearchgate.netnih.govuhasselt.be.

For instance, syringic acid (SA), a PSM characteristic of plants like zucchini (Cucurbita pepo), has been shown to positively influence the degradative potential of bacterial communities against MCPA frontiersin.orgnih.govresearchgate.net. The addition of SA promotes the proliferation of specific bacterial genera in the rhizosphere, including Pseudomonas, Burkholderia, and Sphingomonas frontiersin.orgnih.govuhasselt.be. These genera are recognized for harboring functional genes, such as those within the tfd cluster, which are responsible for initiating the biodegradation of phenoxy herbicides frontiersin.org.

A study demonstrated that the combined application of this compound with syringic acid, followed by zucchini planting, led to a substantial increase in herbicide removal from the soil, achieving up to a 50% reduction without adverse effects on plant growth frontiersin.orgnih.govresearchgate.net. Furthermore, analyses have revealed the enrichment of specific β-proteobacteria, including Rhodoferax, Achromobacter, Burkholderia, and Cupriavidus, in samples where MCPA biodegradation was enhanced by the presence of syringic acid researchgate.netnih.gov. This highlights the potential of leveraging plant-microbe interactions in the rhizosphere for effective herbicide removal.

Potential of Endophytic Fungi in this compound Degradation

Beyond rhizosphere microorganisms, endophytic microbes, which reside within plant tissues, also present significant potential for pollutant degradation aloki.hu. A notable example is the endophytic fungus Phomopsis sp. strain E41, isolated from the leaves of Psidium guajava (common guava) aloki.huresearchgate.net. This fungal strain has demonstrated a remarkable ability to effectively degrade 4-chloro-2-methylphenoxyacetic acid (MCPA), utilizing it as its sole carbon and energy source for growth aloki.hu.

Optimization studies on Phomopsis sp. E41 revealed optimal conditions for MCPA degradation: an initial MCPA concentration of 50 mg/L, a temperature of 30 °C, and a pH of 6 aloki.huresearchgate.net. Under these conditions, the strain achieved a maximum biodegradation rate of 86.89% within just 7 days aloki.huresearchgate.net. During this degradation process, the metabolite 4-chloro-2-methylphenol was identified, indicating a specific metabolic pathway aloki.huresearchgate.net.

The role of fungi in MCPA biodegradation extends to various species; for instance, Aspergillus niger has been observed to metabolize MCPA into a range of hydroxylated products through ring hydroxylation, an important metabolic route in fungal degradation aloki.hu. The isolation and characterization of such highly efficient endophytic fungal strains underscore their promising role in the biological remediation of MCPA-contaminated environments.

Remediation of Contaminated Soils through Biological Processes

Bioremediation offers an environmentally sound and cost-effective approach for the decontamination and detoxification of soils polluted with pesticides like this compound nih.govresearchgate.netnih.gov. This biological process harnesses the metabolic capabilities of microorganisms, primarily bacteria and fungi, to transform pesticides into less harmful, simpler compounds, or even mineral salts, which can then be assimilated as carbon, mineral, and energy sources nih.gov.

Microbial degradation is the predominant mechanism by which MCPA dissipates in soil researchgate.net. The efficiency and rate of MCPA degradation are influenced by a multitude of environmental factors, including soil type, pH levels, moisture content, the initial concentration of MCPA, prevailing climatic conditions, and the organic matter content of the soil canada.ca. Under aerobic conditions, MCPA typically undergoes rapid degradation in topsoils, with reported half-lives ranging from 1.5 to 26 days researchgate.netpjoes.com. However, degradation rates tend to decrease in deeper soil horizons, primarily due to reduced microbial activity researchgate.net.

A key strategy to accelerate the microbial degradation of xenobiotics, including MCPA, involves the addition of plant secondary metabolites (PSMs) nih.gov. These compounds can stimulate indigenous bacterial communities, thereby enhancing the breakdown of pollutants. Studies have confirmed that supplementing contaminated samples with compounds structurally similar to the target pollutant can significantly boost degradation rates nih.gov. For example, in a controlled experiment, the presence of both soil microorganisms and syringic acid led to a 100% removal of MCPA, a substantial increase compared to the 40% reduction observed in control samples without these amendments nih.gov. This highlights the efficacy of bioaugmentation and biostimulation strategies in enhancing the natural degradative capacities of soil microbial communities for effective remediation.

Table 1: this compound Degradation Data in Soil with Syringic Acid and Zucchini Planting

| Treatment Variant | Initial MCPA Concentration (mg/g) | MCPA Concentration After 20 Days (mg/g) | Percentage Reduction (%) |

| Unplanted Soil + MCPA (Us + MCPA) | 6.71 ± 0.270 uhasselt.be | 5.63 ± 0.708 uhasselt.be | ~18 uhasselt.be |

| Unplanted Soil + MCPA + Syringic Acid (Us + MCPA + SA) | 6.93 ± 0.156 uhasselt.be | 4.73 ± 0.784 uhasselt.be | ~30 uhasselt.be |

| Zucchini Planted Soil + MCPA (Zu + MCPA) | 7.77 ± 0.617 uhasselt.be | 7.77 ± 0.617 uhasselt.be | 0 (no significant change) uhasselt.be |

| Zucchini Planted Soil + MCPA + Syringic Acid | Not explicitly stated, but SA + zucchini significantly increased removal (50%) frontiersin.orgnih.govresearchgate.net | Not explicitly stated | ~50 frontiersin.orgnih.govresearchgate.net |

Table 2: MCPA Degradation by Phomopsis sp. Strain E41

| Parameter | Optimal Value | Degradation Rate (%) | Incubation Period |

| MCPA Concentration | 50 mg/L aloki.huresearchgate.net | 86.89 aloki.huresearchgate.net | 7 days aloki.huresearchgate.net |

| Temperature | 30 °C aloki.huresearchgate.net | 86.89 aloki.huresearchgate.net | 7 days aloki.huresearchgate.net |

| pH | 6 aloki.huresearchgate.net | 86.89 aloki.huresearchgate.net | 7 days aloki.huresearchgate.net |

Herbicide Resistance Evolution and Underlying Mechanisms

Global Patterns and Emergence of MCPA-sodium Resistance

The emergence of weed biotypes resistant to this compound is a documented issue in modern agriculture. These cases span various weed species and geographical locations, highlighting the widespread nature of this evolutionary response to herbicide application.

Scientific literature has confirmed this compound resistance in several weed species. The level of resistance, often quantified by a resistance factor or index (the ratio of the herbicide dose required to cause 50% growth reduction in the resistant population compared to a susceptible population), varies among species and populations.

Galeopsis tetrahit (Common Hemp-nettle): A biotype of common hemp-nettle in Alberta, Canada, was confirmed to be resistant to MCPA in 1998. weedscience.org Dose-response studies determined a resistance factor of 3.3 for this population. weedscience.orgnih.gov Research indicated that the resistance in this biotype is conferred by two mechanisms: a reduced rate of MCPA translocation out of the treated leaves to the apical meristem and roots, and a higher rate of MCPA metabolism within the roots. nih.gov

Cyperus difformis (Smallflower Umbrella Sedge): In China, a population of Cyperus difformis from a rice field demonstrated multiple herbicide resistance. nih.gov This population evolved a 21-fold resistance level to MCPA when compared to a susceptible population. nih.govresearchgate.net

Galium spurium (False Cleavers): A biotype of false cleavers was identified as resistant to MCPA with a resistance ratio of 12. nih.gov In a related species, Galium aparine (cleavers), surveys conducted in China between 2017 and 2020 found that approximately 19% to 27% of collected populations exhibited resistance to MCPA-Na. mdpi.com

Amaranthus palmeri (Palmer Amaranth): A population from Kansas, referred to as KCTR, has documented low-level resistance to MCPA. cambridge.orgresearchgate.netuv.mx Dose-response assays confirmed that this population has a 2.8- to 3.3-fold resistance to MCPA compared to susceptible populations. cambridge.orgresearchgate.net

Amaranthus powellii (Powell's Amaranth): In Ontario, Canada, a population of Powell's amaranth (B1665344) was confirmed to be resistant to MCPA and other synthetic auxin herbicides. bioone.orgcambridge.org Dose-response experiments revealed a resistance factor of 4.4 for MCPA in this population. bioone.orgcambridge.orgresearchgate.net

Documented Cases of this compound Resistance in Various Weed Biotypes

| Weed Biotype | Common Name | Location | Resistance Factor (RF) | Year of Discovery |

|---|---|---|---|---|

| Galeopsis tetrahit | Common Hemp-nettle | Alberta, Canada | 3.3 | 1998 weedscience.org |

| Cyperus difformis | Smallflower Umbrella Sedge | China | 21 | - |

| Galium spurium | False Cleavers | - | 12 | - |

| Amaranthus palmeri | Palmer Amaranth | Kansas, USA | 2.8 - 3.3 | - |

The primary driver for the evolution of herbicide resistance is the intense and repeated use of the same herbicide or herbicides with the same mechanism of action. ucanr.edu This practice imposes a high degree of selection pressure on weed populations. ucanr.eduucanr.edu

Within a large weed population, mutations conferring herbicide resistance may exist at a very low frequency. sprayers101.com The repeated application of a specific herbicide class, such as synthetic auxins, eliminates susceptible individuals, allowing the rare resistant biotypes to survive, reproduce, and eventually dominate the population. ucanr.eduucanr.edu Studies have shown a direct correlation between the frequency of historical herbicide applications and the occurrence of resistance. The use of herbicides with longer residual activities can increase this selection pressure, as a single treatment may affect multiple successive cohorts of weeds. ucanr.edu Therefore, a key strategy in managing herbicide resistance is to reduce this selection pressure by diversifying weed control methods. ucanr.edu

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when a modification to the herbicide's molecular target within the plant reduces its binding affinity, rendering the herbicide less effective. nih.gov For synthetic auxins like this compound, the target site is the auxin signaling pathway, which involves specific receptor proteins and transcriptional regulators.

The auxin signal transduction pathway is mediated by auxin-responsive genes. biorxiv.org This process involves F-box proteins like TIR1, which act as auxin receptors, and two key families of transcriptional regulators: Auxin Response Factors (ARFs) and Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. researchgate.netfrontiersin.org ARFs bind to specific DNA sequences called auxin response elements (AuxREs) in the promoters of auxin-regulated genes, where they can either activate or repress transcription. frontiersin.org Aux/IAA proteins function as active repressors by dimerizing with ARFs, thereby inhibiting the expression of auxin-responsive genes. nih.gov

Synthetic auxins like MCPA disrupt normal plant growth by causing an "overdose" that leads to the degradation of Aux/IAA repressors and subsequent unregulated expression of auxin-responsive genes. biorxiv.org Resistance can evolve through modifications in ARFs or Aux/IAA proteins that disrupt this process. For instance, a mutation in an ARF could alter its interaction with an Aux/IAA protein, potentially preventing the cascade of events that leads to plant death following MCPA application. researchgate.net

Genetic analysis of resistant weed populations has identified specific mutations in the genes that encode components of the auxin signaling pathway. These mutations are a direct cause of target-site resistance.

Mutation in an Auxin Response Factor (ARF): In a resistant population of Amaranthus powellii, an investigation into the mechanism of MCPA resistance identified a single nucleotide polymorphism (SNP) in the ARF9 gene. researchgate.net This SNP results in a leucine (B10760876) to phenylalanine substitution. researchgate.net The mutation is located in the Phox and Bem1p (PB1) domain of the ARF9 protein, a critical region for facilitating the interaction between ARFs and Aux/IAA repressor proteins. researchgate.net It is hypothesized that this mutation could disrupt the interaction between ARF9 and its corresponding Aux/IAA repressors, thereby preventing the ubiquitination and degradation of the repressors and blocking the lethal action of MCPA. researchgate.netbiorxiv.org

Mutation in an Aux/IAA Gene: Research on a population of Sisymbrium orientale (Indian hedge mustard) resistant to 2,4-D and MCPA identified a novel target-site resistance mechanism. nih.gov This population did not have previously identified resistance mutations. Instead, a point mutation leading to a Leu 175 Pro substitution was discovered in the SoIAA34 gene, a member of the Aux/IAA family. nih.gov This mutation was present in all resistant plants in a segregating population, confirming its role in conferring resistance. nih.gov

While mutations that alter the structure of target-site proteins are a well-documented form of TSR, another potential mechanism is the increased expression or overproduction of the target protein. nih.gov This would require a higher concentration of the herbicide to inhibit the target and cause a lethal effect. nih.gov However, in the context of this compound resistance, current research points more strongly toward structural mutations in auxin signaling components like ARFs and Aux/IAA proteins rather than their overexpression. RNA sequencing of a resistant Amaranthus powellii population showed that certain auxin-related genes were significantly downregulated after MCPA treatment, suggesting an alteration in the signaling cascade rather than an overproduction of the initial target proteins. biorxiv.org

Non-Target-Site Resistance (NTSR) Mechanisms

NTSR mechanisms are complex and can provide broad cross-resistance to various herbicide classes. taylorfrancis.com These mechanisms are not based on mutations at the herbicide's target site but rather on the plant's ability to limit the amount of active herbicide reaching that site.

Reduced Herbicide Absorption and Translocation within Plants

One NTSR mechanism is the modification of herbicide uptake and its movement within the plant. However, the role of this mechanism in this compound resistance varies significantly among different weed species.

In studies on a resistant biotype of hemp-nettle (Galeopsis tetrahit L.), there was no significant difference in the amount of MCPA absorbed by resistant (R) and susceptible (S) plants; both biotypes absorbed 54% of the applied herbicide within 72 hours. The key difference lay in its movement. R plants demonstrated a lower rate of translocation, exporting only 45% of the absorbed MCPA out of the treated leaves, compared to 58% in S plants. This resulted in significantly less MCPA reaching critical growth areas, with the apical meristem of R plants receiving only 6% of the translocated herbicide compared to 13% in S plants.

Conversely, research on MCPA-resistant wild radish (Raphanus raphanistrum) indicated a different translocation pattern. In this species, resistance was associated with a more rapid translocation of MCPA to the roots, which may be linked to an ability to exude the herbicide from the plant. nih.gov

It is important to note that altered absorption and translocation are not universal mechanisms for MCPA resistance. For example, investigations into a resistant population of green pigweed (Amaranthus powellii) found no significant differences in the absorption or translocation of MCPA between resistant and susceptible populations, indicating that another mechanism was responsible for resistance in this species. researchgate.net

Table 1: Investigated NTSR Mechanisms for this compound in Various Weed Species

| Weed Species | Reduced Absorption/Translocation | Enhanced Metabolism | Primary Mechanism |

| Hemp-nettle (Galeopsis tetrahit) | Yes (Reduced Translocation) | Yes (In Roots) | Non-Target-Site |

| Wild Radish (Raphanus raphanistrum) | Yes (Altered Translocation) | Not specified | Non-Target-Site |

| Green Pigweed (Amaranthus powellii) | No | No | Target-Site Resistance |

Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Monooxygenases, Glucosyl Transferases, Glutathione (B108866) S-Transferases)

The detoxification of herbicides through enhanced metabolism is a primary NTSR mechanism. This process involves enzymes that modify the herbicide molecule, typically rendering it non-toxic. The key enzyme families involved are Cytochrome P450 monooxygenases (P450s), glucosyl transferases (GTs), and glutathione S-transferases (GSTs). researchgate.net

In the case of MCPA-resistant hemp-nettle, enhanced metabolism was identified as a contributing factor to resistance, specifically within the roots. While both resistant and susceptible biotypes metabolized approximately 20% of the MCPA recovered from the plant, a significantly lower proportion of the herbicide found in the roots of R plants was the active parent compound. This suggests a higher rate of detoxification in the root tissue of the resistant biotype.

While P450s and GSTs are frequently implicated in the metabolism of synthetic auxin herbicides, the specific enzymes responsible for MCPA detoxification in resistant weeds have not always been fully identified. nih.gov As with translocation, this mechanism is not present in all resistant populations. Studies in resistant green pigweed found no evidence of enhanced MCPA metabolism. researchgate.net

Cellular Sequestration and Compartmentalization

Cellular sequestration involves isolating the herbicide away from its target site, often by transporting it into the plant's vacuole where it can be stored and detoxified. researchgate.net This prevents the herbicide from interfering with critical cellular processes.

Vacuolar sequestration has been identified as a key resistance mechanism for other herbicides, such as paraquat (B189505) and glyphosate (B1671968). nih.govwustl.edu For paraquat-resistant ryegrass (Lolium perenne L. spp. multiflorum), evidence strongly indicates that vacuolar sequestration is involved in the resistance mechanism. wustl.edufrontiersin.orgnih.gov Similarly, in glyphosate-resistant horseweed (Conyza canadensis), the resistance mechanism involves the rapid sequestration of glyphosate into the vacuole. wustl.edu

While sequestration is a known NTSR pathway, its specific role in resistance to this compound is not as well-documented. General studies on the compartmentalization of herbicides mention MCPA, but often in the context of residue analysis rather than as a defined resistance mechanism. dntb.gov.ua Therefore, while theoretically possible, direct evidence of cellular sequestration conferring resistance to this compound in weed populations remains limited.

Cross-Resistance and Multiple Resistance Profiles

The evolution of NTSR mechanisms can lead to complex patterns of resistance to multiple herbicides, even those with different modes of action.

Co-occurrence of Resistance to this compound and Other Herbicide Classes

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple herbicides. This is frequently observed with this compound and other synthetic auxin herbicides.

A study on MCPA-resistant hemp-nettle provides a clear example of a specific cross-resistance profile. The biotype showed a 3.3-fold resistance to MCPA and an even higher 8.2-fold resistance to fluroxypyr, another synthetic auxin herbicide. However, it did not exhibit significant resistance to the synthetic auxins dicamba (B1670444) (1.7-fold) or 2,4-D (1.6-fold), nor to herbicides with different modes of action like glyphosate (0.7-fold) or chlorsulfuron (B1668881) (0.6-fold).

Other weed populations show different patterns. Certain biotypes of wild radish are highly resistant to both 2,4-D and MCPA. nih.gov A resistant population of green pigweed was confirmed to be resistant not only to MCPA but also to mecoprop, dichlorprop-p, and aminocyclopyrachlor. researchgate.net This demonstrates that resistance profiles can be highly specific to the weed species and the particular resistance mechanism that has evolved.

Table 2: Resistance Profile of an MCPA-Resistant Hemp-Nettle (Galeopsis tetrahit) Biotype

| Herbicide | Chemical Class | Resistance Factor (GR₅₀) |

| MCPA | Phenoxy-carboxylate | 3.3 |

| Fluroxypyr | Pyridine-carboxylate | 8.2 |

| Dicamba | Benzoate | 1.7 |

| 2,4-D | Phenoxy-carboxylate | 1.6 |

| Glyphosate | Glycine | 0.7 |

| Chlorsulfuron | Sulfonylurea | 0.6 |

Genetic Linkages and Pleiotropic Effects in Resistance Development

The genetic basis of NTSR is often complex, sometimes involving single genes but more frequently being a polygenic trait involving multiple genes with additive effects. Genetic studies in MCPA-resistant hemp-nettle indicated that the inheritance of resistance is governed by at least two nuclear genes that have additive effects.

While the concept of pleiotropic fitness costs is well-established for resistance to many herbicides, specific research into the pleiotropic effects of the genes conferring this compound resistance is not extensively documented. nih.govnih.gov Further investigation is needed to understand if MCPA-resistance genes impose a fitness cost that could be exploited in weed management strategies.

Ecological and Evolutionary Implications of Herbicide Resistance

The widespread and prolonged use of synthetic auxin herbicides, including this compound, has imposed significant selection pressure on weed populations, leading to the evolution of resistance. This phenomenon has profound ecological and evolutionary consequences, altering weed population dynamics, fostering evolutionary resilience, and potentially involving complex epigenetic mechanisms. Understanding these implications is critical for developing sustainable weed management strategies.

Population Dynamics and Gene Flow of Resistant Biotypes

The emergence of a herbicide-resistant biotype within a weed population is not an isolated event; its persistence and spread are governed by population dynamics and gene flow. Gene flow, the transfer of genetic material from one population to another, can occur through the movement of seeds, pollen, or vegetative propagules. asacim.org.arresearchgate.net This process is a significant factor in the rapid expansion of herbicide resistance across agricultural landscapes, often more so than independent evolutionary events. asacim.org.ar

The rate at which resistance spreads is influenced by several factors, including the mating system of the weed species (self-pollinating vs. outcrossing), the dominance of the resistance allele, and the intensity of the herbicide selection pressure. cambridge.org In outcrossing species, pollen-mediated gene flow can spread resistance alleles over considerable distances, facilitating the accumulation of different resistance genes within a single plant or population. researchgate.netunl.edu Even in highly self-pollinating species, gene flow via seed dispersal can be a primary driver for the introduction of resistance alleles into previously susceptible populations. asacim.org.arresearchgate.net Because rates of gene flow are generally higher than rates of mutation, the introduction of a resistance allele from an external source dramatically reduces the time required for a population to become predominantly resistant. asacim.org.arcambridge.org

Simulation models have shown that landscapes with frequent and widespread application of effective herbicides create "high-fitness habitats" that facilitate the rapid increase and movement of herbicide-resistant traits. asacim.org.ar Weedy populations may become transient in their genetic makeup due to this widespread gene flow and the changing selection pressures from crop and herbicide rotations. elifesciences.org This can lead to a scenario of spatial parallel evolution, where a collection of resistant haplotypes arises and disperses across an interconnected network of populations. elifesciences.orgnih.gov

| Factor | Influence on Population Dynamics of Resistant Biotypes | Primary Weed Mating System Affected |

|---|---|---|

| Pollen Dispersal | Allows for long-distance spread of resistance alleles and can lead to the stacking of multiple resistance traits. unl.edu | Highly Outcrossing Species |

| Seed Dispersal | A primary mechanism for introducing resistance genes into new fields via contaminated equipment, animals, wind, or water. researchgate.net Can be more influential than pollen flow for certain species. researchgate.net | Self-Pollinating and Outcrossing Species |

| Inheritance of Resistance | Dominant resistance alleles increase in frequency more rapidly than recessive alleles in outcrossing populations under selection. cambridge.org | Highly Outcrossing Species |

| Selection Intensity | High and frequent herbicide use creates "connective high-fitness habitats" that favor the rapid increase and spread of resistant individuals. asacim.org.ar | All Species |

Evolutionary Resilience of Weed Populations to Anthropogenic Selection

The evolution of resistance to synthetic auxin herbicides like MCPA is a clear demonstration of the evolutionary resilience of weed populations when subjected to strong, human-mediated (anthropogenic) selection. mdpi.com Weeds, as pioneer species, often possess life history traits and genetic variability that allow for rapid adaptation to new environmental pressures, including chemical control methods. mdpi.comuba.ar The persistent challenge of herbicide resistance highlights the remarkable ability of weeds to adapt and thrive in the face of human intervention. mdpi.com

Globally, 36 weed species have been confirmed resistant to synthetic auxin herbicides. nih.gov While this number is relatively low compared to other herbicide classes, considering the decades of use, it still underscores the adaptive capacity of weeds. illinois.eduhracglobal.com Resistance to MCPA, specifically, has been documented in at least seven weed species. hracglobal.com

This resilience stems from the diversity of evolved resistance mechanisms. These can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govmountainscholar.org While TSR involves mutations in the gene encoding the herbicide's target protein, NTSR encompasses a broader range of adaptations, such as reduced herbicide absorption or translocation, and enhanced metabolic detoxification. nih.govmountainscholar.org Research into MCPA-resistant Palmer amaranth (Amaranthus palmeri) indicates that resistance is conferred by NTSR mechanisms, specifically reduced translocation of the herbicide and, more significantly, rapid metabolic breakdown by cytochrome P450 enzymes. cambridge.org The ability of weed populations to evolve such complex, polygenic NTSR mechanisms demonstrates a high degree of evolutionary plasticity. mdpi.com

| Weed Species | Herbicide | Observed Resistance Mechanism(s) |

|---|---|---|

| Palmer amaranth (Amaranthus palmeri) | MCPA | Reduced translocation and rapid metabolism via cytochrome P450 enzymes. cambridge.org |

| Common hemp-nettle (Galeopsis tetrahit) | MCPA | Reduced translocation and enhanced metabolism. cambridge.org |

| Green pigweed (Amaranthus powellii) | MCPA | Suspected target-site modification involving an auxin response factor (ARF) gene. researchgate.net |

| Wild Radish (Raphanus raphanistrum) | 2,4-D | Reduced translocation. cambridge.org |

| Corn poppy (Papaver rhoeas) | 2,4-D | Reduced translocation. cambridge.org |

Analytical Methodologies for Environmental and Biological Matrices

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are crucial for isolating MCPA-sodium (or its acid form, MCPA) from complex matrices, minimizing interferences, and concentrating the analyte for subsequent detection.

Analytical approaches for this compound differ significantly based on the sample matrix.

Soil : For soil samples, various extraction methods have been developed. One approach involves homogenizing soil, followed by blender extraction with a 35:65 water:acetonitrile (B52724) mixture epa.gov. The extract is then oxidized with potassium hydroxide (B78521), partitioned with chloroform (B151607) (with the chloroform layer discarded), acidified with sulfuric acid, and further partitioned with chloroform epa.gov. Another method utilizes a 0.04 mol/L sodium hydroxide aqueous solution for dissolution, followed by purification through a basic alumina-solid-phase extraction (SPE) column cabidigitallibrary.org. Alternatively, soil samples can be extracted with a sodium hydroxide solution, acidified with hydrochloric acid to pH 3, and then purified using a solid-phase extraction cartridge composed of a divinylbenzene (B73037) and N-vinylpyrrolidone copolymer researchgate.nethum-ecol.ru. Some methods involve mixing soil samples with a sodium hydroxide hydrolysis solution (15:85 v:v 47% sodium hydroxide:deionized water) and methanol, heating them at 85°C overnight (≥16 hours) for hydrolysis, and then acidifying with chilled 15N sulfuric acid to approximately pH 3 epa.gov. Sonicating soil samples with methylene (B1212753) chloride and sodium sulfate (B86663) is also reported thermofisher.com. For multi-residue pesticide analysis in soils, extraction with acetonitrile followed by a two-fold dilution with water, sometimes without a clean-up step, has been proposed rsc.org.

Water : For water matrices, liquid-liquid extraction (LLE) is a common technique, often employing solvents such as diethyl ether epa.govamericanlaboratory.com or a mixture of ethyl acetate (B1210297) and methyl-tert-butyl ether pjoes.com. Solid-phase extraction (SPE) is also widely used for concentrating MCPA from water samples cabidigitallibrary.orgamericanlaboratory.comcanada.caresearchgate.net. The U.S. Environmental Protection Agency (EPA) Method 555 for drinking water analysis involves adjusting the sample volume (typically 100 mL) to pH 12 with 6 N sodium hydroxide, shaking, allowing it to hydrolyze for one hour, then acidifying with phosphoric acid, filtering, and extracting the chlorinated acids from a 20 mL aliquot o2si.com.

Plant Tissues : In plant matrices, such as forage, samples are commonly extracted with 0.1 N sodium hydroxide and hydrolyzed overnight at room temperature fao.orgscribd.com. The extract is filtered, pH adjusted to 5, and then subjected to enzymatic hydrolysis with β-glucosidase for two hours at 37°C, followed by partitioning with diethyl ether fao.orgscribd.com. For sugarcane, MCPA residue can be dissolved in a 0.04 mol/L sodium hydroxide aqueous solution and purified using a basic alumina-SPE column cabidigitallibrary.org. Lawn clippings have been processed by mixing with sodium sulfate and sonicating with methylene chloride thermofisher.com. Wheat samples are typically extracted in acidic media and cleaned up using C18 cartridges for SPE researchgate.net.

Proper sample preservation and storage are critical to maintain the integrity of this compound (or MCPA) in environmental and biological samples prior to analysis. Samples should generally be iced or refrigerated from the time of collection until analysis ecfr.govnhmrc.gov.au. For water samples containing free or combined chlorine, sodium thiosulfate (B1220275) should be added as a preservative to neutralize the chlorine and prevent further degradation of MCPA ecfr.govnhmrc.gov.au. Glass containers are recommended for samples containing organic compounds like MCPA, and amber-colored glass containers are advisable for light-sensitive analytes to minimize degradation nsw.gov.au. For microbial analysis, sterile sample containers pre-packed with a dechlorinating agent (e.g., sodium thiosulfate) and potentially a complexing agent (e.g., EDTA for high metal content) should be used nhmrc.gov.au. While ideally, samples should be analyzed within six hours of collection, they can be stored for up to 24 hours if kept cool (between 2°C and 10°C) and in the dark nhmrc.gov.au. Chemical analysis samples are typically refrigerated at 4 ± 2°C nsw.gov.au. Standardized procedures for sample holding times and preservation are specified by various bodies, including APHA, AS/NZS 5667.1, and USEPA Clean Water Act Analytical Methods nsw.gov.au.